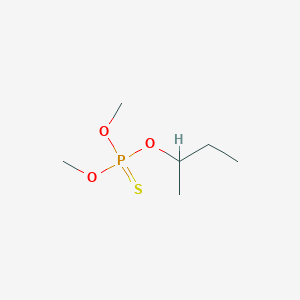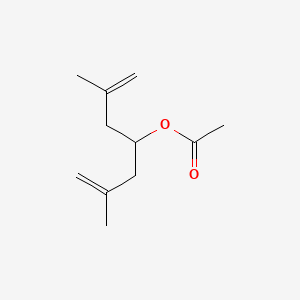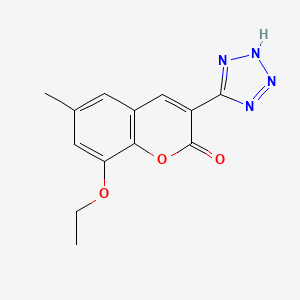![molecular formula C11H8N2O B13803814 1h-Naphth[1,2-d]imidazol-7-ol CAS No. 6972-56-1](/img/structure/B13803814.png)
1h-Naphth[1,2-d]imidazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphth[1,2-d]imidazol-7-ol(9CI) is a heterocyclic compound that belongs to the class of naphthoimidazoles. This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring.
Preparation Methods
The synthesis of 1H-Naphth[1,2-d]imidazol-7-ol(9CI) typically involves the condensation of appropriate naphthalene derivatives with imidazole precursors. One common method includes the reaction of β-naphthol with imidazole in the presence of a suitable catalyst under controlled temperature and pressure conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1H-Naphth[1,2-d]imidazol-7-ol(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthalene and imidazole rings, leading to a variety of substituted products
Scientific Research Applications
1H-Naphth[1,2-d]imidazol-7-ol(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1H-Naphth[1,2-d]imidazol-7-ol(9CI) involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, it has been shown to induce cytotoxicity by interfering with cellular pathways, leading to apoptosis. The compound’s fluorescence properties also make it useful in imaging applications, where it can act as a diagnostic agent by binding to specific cellular components .
Comparison with Similar Compounds
1H-Naphth[1,2-d]imidazol-7-ol(9CI) can be compared with other naphthoimidazoles and imidazole-containing compounds:
Naphthoimidazoles: These compounds share a similar fused ring system and exhibit comparable optical and biological properties.
Imidazole-containing compounds: Imidazole derivatives, such as metronidazole and tinidazole, are well-known for their antimicrobial and antiprotozoal activities.
This compound(9CI) stands out due to its unique combination of naphthalene and imidazole rings, which confer distinct optical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6972-56-1 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3H-benzo[e]benzimidazol-7-ol |
InChI |
InChI=1S/C11H8N2O/c14-8-2-3-9-7(5-8)1-4-10-11(9)13-6-12-10/h1-6,14H,(H,12,13) |
InChI Key |
JXLYPMVAAWZRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=CN3)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)

![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)




![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)


![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
